1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid
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Overview
Description
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure. This compound is notable for its conformational rigidity, which makes it an interesting subject for various scientific studies. The spirocyclic structure consists of a hexane ring fused to a smaller ring, with an aminomethyl group and a carboxylic acid group attached to the hexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid typically involves a multi-step process. One common method starts with the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile. This is followed by a chemoselective reduction of the nitro and cyano groups and a hydrolysis of the ester moiety .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s conformational rigidity allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid can be compared to other spirocyclic compounds, such as:
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
These compounds share the spirocyclic structure but differ in the functional groups attached, which can significantly influence their chemical behavior and applications.
Properties
CAS No. |
724773-02-8 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(aminomethyl)spiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-5-8(6(10)11)4-7(8)2-1-3-7/h1-5,9H2,(H,10,11) |
InChI Key |
OVDIEYUKKNZPEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC2(CN)C(=O)O |
Origin of Product |
United States |
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